(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid

Description

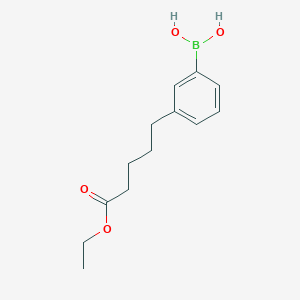

(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid is an organic compound with the molecular formula C13H19BO4 It features a boronic acid functional group attached to a phenyl ring, which is further connected to a 5-carbon side chain containing an ethoxy group and a ketone group

Properties

IUPAC Name |

[3-(5-ethoxy-5-oxopentyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO4/c1-2-18-13(15)9-4-3-6-11-7-5-8-12(10-11)14(16)17/h5,7-8,10,16-17H,2-4,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBIWJNTRMUYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CCCCC(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674601 | |

| Record name | [3-(5-Ethoxy-5-oxopentyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-57-6 | |

| Record name | 1-Ethyl 3-boronobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(5-Ethoxy-5-oxopentyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

A commonly used preparation method for (3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid involves the condensation reaction of the corresponding phenylboronic acid with ethyl 5-bromovalerate . This reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid primarily participates in Suzuki-Miyaura coupling reactions . This reaction involves the coupling of the boronic acid with an organic halide (RX) in the presence of a palladium catalyst to form a new carbon-carbon bond.

Common Reagents and Conditions

Reagents: Palladium catalyst (e.g., Pd(PPh3)4), organic halide (e.g., aryl bromide), base (e.g., potassium carbonate)

Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) with a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (e.g., 80-100°C).

Major Products

The major products of Suzuki-Miyaura coupling reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules .

Scientific Research Applications

(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid has several applications in scientific research:

Organic Synthesis: Used as a building block in Suzuki-Miyaura coupling reactions to create complex molecules.

Medicinal Chemistry: Potentially useful in the synthesis of pharmaceuticals due to its ability to form stable carbon-carbon bonds.

Bioorthogonal Chemistry: Can be involved in bioorthogonal click chemistry reactions, which occur inside living systems without interfering with natural biological processes.

Mechanism of Action

The primary mechanism of action for (3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid is its participation in Suzuki-Miyaura coupling reactions. The process involves the following steps :

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium-halide complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new palladium-carbon bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: A simpler boronic acid with a phenyl ring and boronic acid group.

4-Carboxyphenylboronic Acid: Contains a carboxyl group in addition to the boronic acid group.

Pinacolborane: A boronic ester used in similar coupling reactions.

Uniqueness

(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid is unique due to its specific structure, which includes a 5-carbon side chain with an ethoxy group and a ketone group. This structure provides additional functional groups that can participate in further chemical reactions, making it a versatile intermediate in organic synthesis.

Biological Activity

(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. Boronic acids, including this compound, have been recognized for their biological activities, including anticancer, antibacterial, and antiviral properties. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : C13H19BO4

- Molecular Weight : 250.1 g/mol

- CAS Number : 1072946-57-6

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with various biological molecules, enhancing its potential as a therapeutic agent.

Boronic acids can interact with biomolecules through Lewis acid-base chemistry. They form complexes with nucleophilic sites in proteins and nucleic acids, which can lead to modulation of enzymatic activities and cellular processes. The specific interactions of this compound with target biomolecules remain an area of ongoing research.

Anticancer Activity

Research indicates that boronic acids can inhibit proteasome activity, which is crucial for the degradation of proteins that regulate cell cycle and apoptosis. For instance:

- Bortezomib , a well-known boronic acid derivative, is used in treating multiple myeloma by inhibiting the proteasome pathway. Similar mechanisms may be explored for this compound in cancer therapies .

Table 1: Summary of Anticancer Studies Involving Boronic Acids

Antibacterial Activity

Boronic acids have shown antibacterial properties against various pathogens. The mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition.

Table 2: Antibacterial Properties of Boronic Acids

| Compound | Target Bacteria | Activity Type | Reference |

|---|---|---|---|

| This compound | Escherichia coli | Inhibitory | |

| Trifluoromethoxy phenylboronic acid | Bacillus cereus | Inhibitory |

Case Studies

A recent study highlighted the synthesis and biological characterization of various boronic acids, including derivatives similar to this compound. The study focused on their potential as proteolysis targeting chimeras (PROTACs), which are designed to selectively degrade target proteins involved in cancer progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.